molecular formula C17H13N5O3 B11152684 (2S)-N-(1H-benzimidazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide

(2S)-N-(1H-benzimidazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide

Cat. No.: B11152684
M. Wt: 335.32 g/mol
InChI Key: RMOZDNCHXNBMGU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1H-BENZIMIDAZOL-2-YL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-PYRROLO[3,4-C]PYRIDIN-2-YL)PROPANAMIDE: is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1H-BENZIMIDAZOL-2-YL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-PYRROLO[3,4-C]PYRIDIN-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a benzimidazole derivative with a pyrrolopyridine precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-1H-BENZIMIDAZOL-2-YL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-PYRROLO[3,4-C]PYRIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-1H-BENZIMIDAZOL-2-YL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-PYRROLO[3,4-C]PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-1H-BENZIMIDAZOL-2-YL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-PYRROLO[3,4-C]PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1H-BENZIMIDAZOL-2-YL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-PYRROLO[3,4-C]PYRIDIN-2-YL)PROPANAMIDE is unique due to its fused ring structure, combining the properties of both benzimidazole and pyrrolopyridine. This fusion enhances its potential biological activities and makes it a valuable compound for research and development .

Properties

Molecular Formula

C17H13N5O3

Molecular Weight

335.32 g/mol

IUPAC Name

(2S)-N-(1H-benzimidazol-2-yl)-2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanamide

InChI

InChI=1S/C17H13N5O3/c1-9(22-15(24)10-6-7-18-8-11(10)16(22)25)14(23)21-17-19-12-4-2-3-5-13(12)20-17/h2-9H,1H3,(H2,19,20,21,23)/t9-/m0/s1

InChI Key

RMOZDNCHXNBMGU-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=NC2=CC=CC=C2N1)N3C(=O)C4=C(C3=O)C=NC=C4

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2N1)N3C(=O)C4=C(C3=O)C=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.